(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine
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Overview
Description
(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with a chloro substituent at the 7th position and a phenylethylthio group at the 5th position. The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Mechanism of Action
Mode of Action
This interaction could lead to DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of topoisomerase i, a key enzyme involved in dna replication and transcription . This inhibition could potentially affect the cell cycle and lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with a suitable amidine or guanidine derivative.
Introduction of the Chloro Substituent: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Phenylethylthio Group: The phenylethylthio group is introduced through a nucleophilic substitution reaction using a phenylethylthiol and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The phenylethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro substituent can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures but different substituents.
Chloropyrimidines: Compounds with a chloro substituent on the pyrimidine ring but lacking the thiazole ring.
Phenylethylthio Derivatives: Compounds with a phenylethylthio group attached to different heterocyclic cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity compared to other related compounds.
List of Similar Compounds
- 7-chloro-5-((1-phenylethyl)thio)pyrimidin-2-amine
- 5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine
- 7-chloro-5-(methylthio)thiazolo[4,5-d]pyrimidin-2-amine
Properties
IUPAC Name |
7-chloro-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4S2/c1-7(8-5-3-2-4-6-8)19-13-16-10(14)9-11(18-13)17-12(15)20-9/h2-7H,1H3,(H2,15,16,17,18)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBSIZVCJRBSLJ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC3=C(C(=N2)Cl)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)Cl)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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